4-Hydroxypyridazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

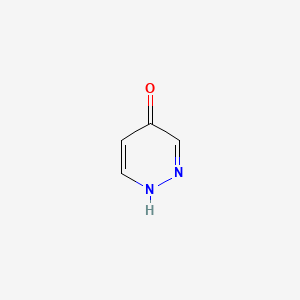

2D Structure

3D Structure

Properties

IUPAC Name |

1H-pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-1-2-5-6-3-4/h1-3H,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVUTJZQFZBIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902473 | |

| Record name | NoName_1717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20733-10-2 | |

| Record name | pyridazin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxypyridazine: A Technical Guide to a Versatile Heterocyclic Scaffold

Introduction: The Strategic Importance of the Pyridazine Core

In the landscape of modern medicinal chemistry and materials science, the pyridazine heterocycle represents a privileged scaffold. Its unique arrangement of two adjacent nitrogen atoms within a six-membered aromatic ring imparts a distinct set of electronic and physicochemical properties. 4-Hydroxypyridazine, existing in a crucial tautomeric equilibrium with Pyridazin-4(1H)-one, stands out as a fundamental building block. This guide provides an in-depth exploration of its core properties, synthesis, reactivity, and applications, offering a technical resource for researchers engaged in drug discovery and advanced organic synthesis. The inherent polarity and hydrogen bonding capabilities of this molecule make it a scaffold of significant interest for developing novel therapeutic agents and functional materials.[1]

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. This compound is most accurately identified by its CAS numbers, which acknowledge its tautomeric nature.

CAS Registry Numbers:

-

17417-57-1 (for the Pyridazin-4(1H)-one tautomer)[2]

-

20733-10-2 (for the this compound or pyridazin-4-ol tautomer)[3]

Molecular Formula: C₄H₄N₂O

Table 1: Physicochemical Properties of this compound/Pyridazin-4(1H)-one

| Property | Value | Source |

| Molecular Weight | 96.09 g/mol | Calculated |

| IUPAC Name | Pyridazin-4(1H)-one | [3] |

| Synonyms | This compound, 4-Pyridazinol, 4(1H)-Pyridazinone | [3] |

| Physical State | Solid | [4] |

| Solubility | The parent pyridazine is miscible with water. This high water solubility is attributed to the two nitrogen atoms enhancing hydrogen bonding with water molecules. | [4][5] |

Section 2: The Critical Role of Tautomerism

A defining characteristic of this compound is its existence as a mixture of two tautomers: the aromatic 'enol' form (this compound) and the non-aromatic but highly conjugated 'keto' form (pyridazin-4(1H)-one). The position of this equilibrium is highly dependent on the molecule's environment (e.g., solvent polarity, solid-state vs. solution) and dictates its reactivity.

In most common solvents and in the solid state, the pyridazinone form is heavily favored due to its stable, amide-like character and potential for strong intermolecular hydrogen bonding. This preference is a cornerstone of its chemical behavior, influencing everything from its spectroscopic signature to its reaction pathways. For instance, reactions with electrophiles can occur at either the nitrogen or the oxygen atom, and the predominant tautomer will determine the major product.

Caption: Tautomeric equilibrium of this compound.

Section 3: Synthesis of the Pyridazinone Core

The construction of the pyridazinone ring is a fundamental process in heterocyclic chemistry. A classic and reliable method involves the condensation of a 1,4-dicarbonyl equivalent with hydrazine. The most common starting material for the parent 3,6-disubstituted pyridazinone system is maleic anhydride.

The general workflow involves the reaction of maleic anhydride with hydrazine hydrate to form maleic hydrazide (pyridazine-3,6-dione). Subsequent chemical manipulations, such as chlorination followed by reductive dehalogenation, can be employed to access a variety of pyridazine derivatives, including precursors to this compound. For instance, 3,6-dichloropyridazine is a key intermediate that can be synthesized from maleic hydrazide.

Caption: General synthetic workflow to the pyridazine core.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

This protocol describes the synthesis of a key intermediate from which many pyridazine derivatives can be accessed.

Materials:

-

Maleic Hydrazide (pyridazine-3,6-diol)

-

Phosphorus oxychloride (POCl₃)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Round bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, charge a 2L round bottom flask with maleic hydrazide (125g, 1115 mmol).[6]

-

Chlorination: Carefully add phosphorus oxychloride (520 ml, 5576 mmol) to the flask at room temperature.[6]

-

Heating: Heat the reaction mixture to 80 °C and maintain for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up (Quenching): After cooling, concentrate the reaction mixture under high vacuum at 55-60 °C to remove excess POCl₃, resulting in a thick mass.[6]

-

Extraction: Dilute the residue with Ethyl Acetate (1 L). Carefully and slowly pour the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.[6]

-

Isolation: Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 500 mL).[6]

-

Purification: Combine the organic layers and wash with water (1 L) and then brine (1 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.[6]

-

Final Product: Further drying under vacuum at 50 °C yields 3,6-dichloropyridazine as a solid.[6]

Self-Validation Note: The successful synthesis is confirmed by the change in physical state from the starting diol and by spectroscopic analysis (MS, NMR) of the final product, which should show the absence of OH protons and the correct mass for the dichlorinated product.

Section 4: Chemical Reactivity and Synthetic Utility

The reactivity of the pyridazin-4(1H)-one scaffold is governed by its tautomeric nature and the electron-deficient character of the pyridazine ring.

-

N-Alkylation vs. O-Alkylation: The presence of both a nucleophilic nitrogen and an oxygen atom makes alkylation a competitive process. The outcome is highly dependent on the reaction conditions. The use of a strong base and an aprotic polar solvent typically favors O-alkylation, whereas different conditions can promote N-alkylation. This selectivity is a powerful tool for generating diverse derivatives.

-

Nucleophilic Substitution: The pyridazine ring, particularly when substituted with good leaving groups like chlorine, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups (amines, alkoxides, thiols) at various positions on the ring.

-

C-H Functionalization: While more challenging, modern cross-coupling methodologies can be applied for the functionalization of C-H bonds on the pyridazine ring, enabling the synthesis of complex, highly decorated structures.

Section 5: Applications in Drug Discovery and Development

The pyridazinone core is a well-established pharmacophore found in numerous biologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, combined with its metabolic stability, makes it an attractive scaffold for drug design.[1][7]

-

Anti-inflammatory and Analgesic Agents: Pyridazinone derivatives have been extensively investigated as non-steroidal anti-inflammatory drugs (NSAIDs). They have been shown to inhibit key inflammatory mediators such as COX-2, phosphodiesterase-4 (PDE-4), TNF-α, and IL-6.[2][5][7] Emorfazone, a pyridazinone derivative, has been marketed in Japan as an analgesic and anti-inflammatory drug.[7]

-

Anticancer Agents: The scaffold is present in molecules designed to target various cancer-related pathways. For example, certain pyridazine hybrids have been investigated as inhibitors of PARP-1, an enzyme involved in DNA repair, which is a key target in oncology.[8]

-

Cardiovascular Drugs: The pyridazinone structure is a component of several cardiovascular drugs, leveraging its ability to modulate enzymes and receptors involved in cardiovascular function.

-

Antiviral and Antimicrobial Agents: The broad biological activity of this scaffold extends to antiviral and antimicrobial applications, with numerous derivatives showing promising activity against a range of pathogens.[9]

The versatility of the pyridazinone core ensures its continued relevance as researchers explore new therapeutic targets and design next-generation medicines.[10]

Section 6: Spectroscopic Analysis

Characterization of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of the parent pyridazin-4(1H)-one would be expected to show three distinct signals in the aromatic/olefinic region. The proton adjacent to the carbonyl (at C5) would likely appear as a doublet, coupled to the proton at C6. The proton at C3 would appear as a singlet or a narrow doublet depending on long-range coupling. The N-H proton would appear as a broad singlet, and its chemical shift would be solvent-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR would show four signals. The most downfield signal would correspond to the carbonyl carbon (C4). The other three signals would be for the sp² hybridized carbons of the ring (C3, C5, C6). Studies on substituted pyridazinones provide a basis for predicting these chemical shifts.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the dominant tautomer. The pyridazin-4(1H)-one form will exhibit a strong carbonyl (C=O) stretching absorption, typically in the range of 1640-1680 cm⁻¹. A broad absorption in the 3100-3300 cm⁻¹ region would correspond to the N-H stretch.

-

Mass Spectrometry: Electron impact (EI) mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of 96.09. Fragmentation patterns would involve the loss of CO and other characteristic cleavages of the heterocyclic ring.

Section 7: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is based on available safety data for the pyridazin-4(1H)-one tautomer.[4]

-

Hazard Classification:

-

Harmful if swallowed (Acute toxicity, oral)

-

Causes skin irritation

-

Causes serious eye irritation

-

-

GHS Pictograms:

-

GHS07 (Exclamation mark)

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P317: IF SWALLOWED: Get medical help.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Researchers should always consult the most current Safety Data Sheet (SDS) before handling this compound.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyridazine - Wikipedia [en.wikipedia.org]

- 4. Pyridazine CAS#: 289-80-5 [m.chemicalbook.com]

- 5. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 6. Buy Pyridazine | 289-80-5 [smolecule.com]

- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 11. Pyridazin-4-ol | C4H4N2O | CID 565900 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 4-Hydroxypyridazine: A Guide to Structural Verification and Tautomeric Analysis

Introduction

4-Hydroxypyridazine (CAS No: 38273-63-3), a key heterocyclic scaffold in medicinal chemistry and materials science, presents a fascinating case study in structural analysis. Its chemical reactivity and biological interactions are profoundly influenced by its electronic structure, which is best understood through a comprehensive spectroscopic characterization. However, the analysis is not trivial due to the compound's existence in a state of tautomeric equilibrium. This guide provides an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, focusing on the interpretation of its spectra in the context of its dominant tautomeric form, pyridazin-4(1H)-one . As we will explore, understanding this equilibrium is the foundational step to accurately interpreting its spectroscopic signature.

The Central Role of Tautomerism

This compound exists as a mixture of two rapidly interconverting tautomers: the enol form (this compound) and the more stable keto form (pyridazin-4(1H)-one). For heterocyclic systems of this nature, the position of the equilibrium is heavily influenced by the surrounding environment, including solvent polarity and physical state.[1] In polar solvents, such as those typically used for NMR spectroscopy (e.g., DMSO), and in the solid state for IR analysis, the keto form is overwhelmingly favored due to its greater polarity and capacity for intermolecular hydrogen bonding.[2] Therefore, the spectroscopic data presented and interpreted herein corresponds to the pyridazin-4(1H)-one structure.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For pyridazin-4(1H)-one, both ¹H and ¹³C NMR provide unambiguous evidence for the dominant keto tautomer.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Weigh approximately 10-15 mg of high-purity this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high polarity ensures the predominance of the keto tautomer and its ability to form hydrogen bonds prevents the rapid exchange of the N-H proton, allowing for its observation in the ¹H spectrum.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence with 16-32 scans is typically sufficient. For ¹³C NMR, a proton-decoupled sequence with a larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of pyridazin-4(1H)-one is expected to show three distinct signals corresponding to the three vinyl protons and the N-H proton.

| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment | Rationale |

| ~11.0 - 12.0 | Broad Singlet | N-H | The proton on the nitrogen is expected to be significantly deshielded and will appear as a broad signal due to quadrupole coupling and potential hydrogen bonding. |

| ~8.0 - 8.2 | Doublet | H-6 | This proton is adjacent to two nitrogen atoms, placing it in a highly electron-deficient environment, thus shifting it furthest downfield. |

| ~7.8 - 8.0 | Doublet | H-3 | This proton is adjacent to a nitrogen atom and alpha to a C=C double bond, leading to a downfield shift. |

| ~6.5 - 6.7 | Doublet of Doublets | H-5 | This proton is coupled to both H-6 and H-3 and is situated beta to the carbonyl group, resulting in a more upfield position compared to the other ring protons. |

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a clear carbon count and evidence of the carbonyl group, confirming the keto structure. Similar pyridazinone derivatives show characteristic shifts that inform our predictions.[3][4]

| Predicted Chemical Shift (δ ppm) | Assignment | Rationale |

| > 160 | C-4 (C=O) | The carbonyl carbon is the most deshielded carbon in the molecule, a definitive marker for the keto tautomer. Pyridazin-3(2H)-one shows a C=O peak at δ 164.0.[5] |

| ~140 - 145 | C-6 | This carbon is adjacent to two nitrogen atoms, leading to a significant downfield shift. |

| ~135 - 140 | C-3 | Attached to one nitrogen and part of a C=N double bond, this carbon is also strongly deshielded. |

| ~115 - 120 | C-5 | This carbon is the most shielded of the ring carbons, consistent with its position relative to the heteroatoms and the carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The IR spectrum of this compound provides compelling evidence for the pyridazin-4(1H)-one tautomer by revealing characteristic absorptions for N-H and C=O bonds, while showing no significant broad O-H stretch typical of an enol.

Experimental Protocol: FTIR Analysis (Solid State)

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly to ensure a homogenous sample.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet. The use of a solid-state KBr pellet is a self-validating system as it ensures the analysis of the compound in its thermodynamically favored solid-state form.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 32 scans to achieve a good signal-to-noise ratio.

IR Spectral Data Interpretation

The key absorptions in the IR spectrum directly support the pyridazin-4(1H)-one structure.

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Rationale |

| 3300 - 3100 | N-H Stretch | Amide N-H | A moderately broad peak in this region is characteristic of an N-H bond involved in hydrogen bonding, consistent with the amide-like structure of the keto tautomer.[4] |

| 1680 - 1640 | C=O Stretch | Amide I Band | A strong, sharp absorption band in this region is the most definitive piece of IR evidence for the carbonyl group of the keto tautomer.[4] |

| 1620 - 1550 | C=C & C=N Stretch | Ring Vibrations | These absorptions are characteristic of the aromatic/olefinic ring system. |

| 1450 - 1300 | C-N Stretch | Ring Vibrations | Stretching vibrations associated with the carbon-nitrogen bonds within the heterocyclic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For pyridazin-4(1H)-one, high-resolution mass spectrometry (HRMS) is ideal for confirming the elemental composition.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion and Ionization: Infuse the sample solution directly into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak. Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement.

MS Data Interpretation

The molecular formula of this compound is C₄H₄N₂O.

-

Molecular Ion Peak: The calculated monoisotopic mass is 96.0324 Da. In ESI-MS, the expected primary ion will be the protonated molecule, [M+H]⁺, at an m/z of 97.0402 . Observing this peak with high mass accuracy (within 5 ppm) confirms the elemental composition.

-

Fragmentation Pattern: While ESI is a soft technique, some fragmentation can be induced. A logical fragmentation pathway for pyridazin-4(1H)-one involves the common loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation for cyclic ketones and amides.

Caption: Proposed fragmentation pathway for Pyridazin-4(1H)-one.

Conclusion

The comprehensive spectroscopic analysis of this compound is fundamentally an investigation of its more stable tautomer, pyridazin-4(1H)-one. Each technique provides a layer of corroborating evidence: NMR defines the proton and carbon backbone, IR confirms the critical amide-like functional groups (N-H and C=O), and mass spectrometry verifies the molecular formula and reveals characteristic fragmentation. By integrating the data from these orthogonal techniques, researchers can unambiguously confirm the structure of this important heterocyclic compound, providing a solid foundation for its application in drug discovery and materials development.

References

- 1. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]

- 5. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility and Stability of Pyridazin-4-ol

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of Pyridazin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries, offering a detailed exploration of its solubility in various media and its stability under a range of stress conditions. By elucidating the underlying principles and providing robust experimental protocols, this guide aims to empower researchers to effectively handle, formulate, and develop pyridazin-4-ol-based compounds with a strong foundation of scientific understanding. We will delve into the methodologies for determining solubility, including the shake-flask method, and outline a systematic approach to stability testing through forced degradation studies. Furthermore, a validated stability-indicating HPLC-UV method is proposed for the accurate quantification of Pyridazin-4-ol and its potential degradation products.

Introduction to Pyridazin-4-ol: A Privileged Scaffold

Pyridazin-4-ol, a derivative of the pyridazine heterocyclic system, represents a core structural motif in a multitude of biologically active molecules. The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The incorporation of a hydroxyl group at the 4-position introduces a key functional group that can participate in hydrogen bonding and other intermolecular interactions, significantly influencing the molecule's physicochemical properties and its potential as a therapeutic agent.

Understanding the solubility and stability of Pyridazin-4-ol is paramount for its successful application in drug discovery and development. These fundamental properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility. This guide provides a detailed examination of these critical parameters.

Physicochemical Properties of Pyridazin-4-ol

A foundational understanding of the intrinsic properties of Pyridazin-4-ol is essential for predicting its behavior in various experimental and physiological environments.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 96.09 g/mol | --INVALID-LINK--[1] |

| CAS Number | 20733-10-2 | --INVALID-LINK--[2] |

| Appearance | White to off-white crystalline solid | Assumed based on similar compounds |

| pKa (predicted) | ~8-9 (acidic proton of the enol) and ~2 (basic pyridazine nitrogen) | Predicted based on chemical structure |

| LogP (predicted) | -0.5 to 0.5 | Predicted based on chemical structure |

Note: Predicted values are based on computational models and the properties of structurally related compounds. Experimental verification is recommended.

Solubility Profile of Pyridazin-4-ol

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor aqueous solubility can be a major hurdle in drug development. This section outlines the expected solubility of Pyridazin-4-ol and provides a detailed protocol for its experimental determination.

Expected Solubility

Based on its structure, Pyridazin-4-ol is anticipated to exhibit the following solubility characteristics:

-

Aqueous Solubility: Due to the presence of the polar hydroxyl group and the nitrogen atoms in the pyridazine ring, which can act as hydrogen bond acceptors, Pyridazin-4-ol is expected to have moderate aqueous solubility. Its solubility is also predicted to be pH-dependent due to its amphoteric nature (weakly acidic enol and weakly basic pyridazine ring).

-

Organic Solvent Solubility: Pyridazin-4-ol is likely to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), and less soluble in non-polar solvents like hexane.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[3][4][5][6][7]

Objective: To determine the equilibrium solubility of Pyridazin-4-ol in various solvents at a controlled temperature.

Materials:

-

Pyridazin-4-ol (high purity)

-

Volumetric flasks

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Calibrated analytical balance

-

HPLC-UV system (as described in Section 5)

-

Solvents: Purified water, pH buffers (pH 2, 4, 7.4, 9), Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO).

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Pyridazin-4-ol to a series of scintillation vials containing a known volume of each solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the appropriate mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using the validated HPLC-UV method described in Section 5.

-

Determine the concentration of Pyridazin-4-ol in the saturated solution by comparing the peak area to a standard calibration curve.

-

-

Data Reporting:

-

Express the solubility in mg/mL or mol/L.

-

For the pH-solubility profile, plot the solubility as a function of pH.

-

Data Presentation:

Table 1: Expected Solubility of Pyridazin-4-ol in Various Solvents at 25°C

| Solvent | Expected Solubility (mg/mL) |

| Water (pH 7.4) | 1 - 10 |

| 0.1 M HCl (pH 1) | 10 - 50 |

| 0.1 M NaOH (pH 13) | 10 - 50 |

| Methanol | > 20 |

| Ethanol | 10 - 20 |

| Acetonitrile | 1 - 10 |

| DMSO | > 50 |

Note: These are hypothetical values based on chemical principles and data for related compounds.[2][8] Experimental determination is necessary for accurate data.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination of Pyridazin-4-ol.

Stability Profile of Pyridazin-4-ol: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[9][10][11][12] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of Pyridazin-4-ol under various stress conditions and to generate potential degradation products for analytical method development.

Materials:

-

Pyridazin-4-ol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV system

General Procedure:

A stock solution of Pyridazin-4-ol (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or water). This stock solution is then subjected to the following stress conditions. A control sample (unstressed) should be analyzed concurrently. The target degradation is typically between 5-20%.[9][11]

Stress Conditions:

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Neutralize the solution with 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate at 60°C for a specified time.

-

Neutralize the solution with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% H₂O₂.

-

Keep at room temperature for a specified time.

-

-

Thermal Degradation:

-

Expose the solid drug substance to dry heat (e.g., 80°C) in an oven for a specified duration.

-

Dissolve the stressed solid in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]

-

A control sample should be protected from light.

-

Diagram 2: Forced Degradation Workflow

Caption: Overview of the forced degradation study for Pyridazin-4-ol.

A Stability-Indicating HPLC-UV Method for Pyridazin-4-ol

A validated stability-indicating analytical method is crucial for accurately quantifying the parent drug and its degradation products without interference.[13][14][15]

Proposed HPLC-UV Method

Objective: To develop and validate a simple, rapid, and reliable RP-HPLC-UV method for the quantification of Pyridazin-4-ol and its degradation products.

Instrumentation:

-

HPLC system with a UV detector, autosampler, and column oven.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic acid in Water (Gradient elution may be required) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Note: These are starting conditions and may require optimization based on the results of the forced degradation studies.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks in the chromatograms from the forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

This technical guide has provided a comprehensive framework for the investigation of the solubility and stability of Pyridazin-4-ol. By following the detailed protocols for solubility determination using the shake-flask method and for stability assessment through forced degradation studies, researchers can generate the critical data necessary for the successful development of Pyridazin-4-ol-based drug candidates. The proposed stability-indicating HPLC-UV method, once validated, will serve as a robust tool for the accurate quantification of Pyridazin-4-ol in the presence of its degradation products. A thorough understanding of these fundamental physicochemical properties is a cornerstone of rational drug design and development, ultimately contributing to the creation of safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. scielo.br [scielo.br]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. mdpi.com [mdpi.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pharmadekho.com [pharmadekho.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. pnrjournal.com [pnrjournal.com]

- 15. applications.emro.who.int [applications.emro.who.int]

An In-depth Technical Guide to the Synthesis of Pyridazin-4-ones from Hydrazine and Dicarbonyl Compounds

Introduction: The Significance of the Pyridazinone Core

The pyridazinone ring system is a six-membered heterocycle containing two adjacent nitrogen atoms, which has garnered significant attention in medicinal chemistry and drug development.[1][2] These structures serve as privileged pharmacophores due to their diverse biological activities, including anti-inflammatory, anti-cancer, antimicrobial, and cardiovascular effects.[1][3] Pyridazin-4-ones, a specific isomer class, are key intermediates and target molecules in the synthesis of novel therapeutic agents. Their synthesis, primarily through the condensation of hydrazine with dicarbonyl compounds or their equivalents, is a cornerstone reaction for accessing this versatile scaffold.

This guide provides a comprehensive overview of the synthesis of pyridazin-4-ones, with a focus on the reaction between hydrazine and γ-keto acids (as 1,4-dicarbonyl precursors). We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and discuss critical parameters that influence reaction outcomes, offering a robust resource for researchers and professionals in organic synthesis and drug discovery.

Core Synthesis Strategy: Cyclocondensation of γ-Keto Acids with Hydrazine

The most prevalent and reliable method for constructing the pyridazinone core involves the cyclocondensation reaction between a γ-keto acid or its corresponding ester and hydrazine (or a substituted hydrazine).[4][5] This approach directly yields 4,5-dihydropyridazin-3(2H)-ones, which can be subsequently oxidized to the aromatic pyridazin-3(2H)-one system. For the synthesis of pyridazin-4-ones, specifically, precursors such as β-formyl- or β-keto-esters are required.

The overall transformation can be visualized as the reaction of a 1,4-dicarbonyl system with the dinucleophilic hydrazine, leading to a stable six-membered heterocyclic ring.

General Reaction Scheme

The fundamental reaction involves the condensation of a γ-keto acid with hydrazine hydrate, typically under reflux conditions in a protic solvent like ethanol or acetic acid.[6]

Caption: General synthesis of a dihydropyridazinone.

Delving into the Mechanism: A Step-by-Step Analysis

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting unforeseen outcomes. The formation of the pyridazinone ring from a γ-keto acid and hydrazine proceeds through a logical sequence of nucleophilic attack and dehydration steps.

-

Initial Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of the γ-keto acid. This is typically faster than the attack on the carboxylic acid carbonyl. This step forms a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the carboxylic acid. This results in the formation of a six-membered cyclic intermediate.

-

Dehydration: The cyclic intermediate undergoes two dehydration steps (loss of two water molecules) to form the stable dihydropyridazinone ring. The removal of water is often the driving force for the reaction, which is why azeotropic removal or high temperatures are beneficial.[6]

Caption: Mechanistic workflow for pyridazinone formation.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of pyridazinone derivatives. These are adaptable based on the specific substrates used.

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the synthesis from β-benzoylpropionic acid, a common starting material.[6]

Materials:

-

β-Benzoylpropionic acid

-

Hydrazine hydrate (80-95%)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolution: Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

-

Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Isolation: Collect the solid product by filtration.

-

Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and dry to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[7]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[4]

Materials:

-

Substituted acetophenone

-

Glyoxylic acid

-

Hydrazine hydrate

-

Microwave reactor vials

Procedure:

-

Intermediate Formation: Synthesize the γ-keto acid intermediate by reacting a p-substituted acetophenone with glyoxylic acid.

-

Microwave Reaction: Place the γ-keto acid and hydrazine hydrate in a microwave vial.

-

Irradiation: Irradiate the mixture in a microwave reactor following the manufacturer's safety protocols. Typical conditions might be 100-150°C for 10-30 minutes.

-

Workup and Purification: After cooling, the product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Key Reaction Parameters and Troubleshooting

The success of pyridazinone synthesis is highly dependent on the careful control of several experimental variables.

| Parameter | Influence on Reaction | Optimization & Troubleshooting |

| Temperature | Reaction rate is temperature-dependent. Low temperatures may lead to incomplete reactions, while excessively high temperatures can cause decomposition.[6] | Monitor reaction progress via TLC to find the optimal balance. Reflux is common, but starting at a lower temperature and gradually increasing may be beneficial for sensitive substrates. |

| Solvent | Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer steps in the mechanism.[6] | Ethanol is a good starting point. Acetic acid can be used as both a solvent and a catalyst for the dehydration step. For less soluble substrates, higher boiling point solvents like n-butanol may be necessary.[7] |

| pH | The pH can be critical, especially for the cyclocondensation step. An acidic medium can catalyze the dehydration but may also promote side reactions.[6] | For γ-keto acids, the intrinsic acidity is often sufficient. If catalysis is needed, a small amount of a mineral acid (e.g., HCl) or glacial acetic acid can be added.[7] |

| Water Removal | The cyclization involves the elimination of water. Removing it can drive the equilibrium towards the product, thereby increasing the yield.[6] | For reactions that stall, using a Dean-Stark apparatus with a solvent like toluene can be effective in removing water azeotropically. |

Common Side Reactions: A frequent challenge is the formation of the hydrazone as a stable byproduct if the subsequent cyclization step is slow or incomplete.[6] If the hydrazone is isolated, it can often be converted to the desired pyridazinone by heating it in a higher-boiling solvent or with an acid catalyst to promote cyclization.

Conclusion and Future Outlook

The synthesis of pyridazin-4-ones and their derivatives via the cyclocondensation of dicarbonyl compounds with hydrazine remains a robust and highly utilized method in synthetic chemistry. Its operational simplicity and the wide availability of starting materials make it an attractive route for accessing these valuable heterocyclic scaffolds. As the demand for novel therapeutic agents continues to grow, the development of more efficient, selective, and environmentally benign synthetic protocols for pyridazinones will undoubtedly be a major focus of future research.[1][3] This will likely involve the exploration of novel catalysts, flow chemistry setups, and a broader range of dicarbonyl precursors to expand the accessible chemical space of this important pharmacophore.

References

Theoretical studies on the electronic structure of Pyridazin-4-ol

An In-Depth Technical Guide to the Theoretical Electronic Structure of Pyridazin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazin-4-ol, a core heterocyclic scaffold, is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. A profound understanding of its electronic structure is paramount for predicting its reactivity, stability, and potential interactions with biological targets. This guide provides a comprehensive theoretical exploration of Pyridazin-4-ol's electronic properties using first-principles quantum chemical calculations. We delve into the molecule's tautomeric preferences, optimized geometric structure, and the distribution of its frontier molecular orbitals (HOMO and LUMO). Advanced analyses, including Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) theory, are employed to elucidate charge distribution, identify reactive sites, and quantify intramolecular charge transfer interactions. Furthermore, we present a correlative study of theoretically calculated spectroscopic data (FT-IR, UV-Vis) with experimental findings to validate the computational models. The insights generated serve as a foundational resource for the rational design of novel pyridazine-based therapeutic agents.

Introduction: The Significance of Pyridazin-4-ol

The pyridazine ring system is a crucial pharmacophore in modern drug discovery, forming the structural backbone of therapeutic agents used as antiviral, antimicrobial, and cardiovascular drugs.[1] Pyridazin-4-ol (also known as 1H-pyridazin-4-one) serves as a fundamental building block for more complex derivatives.[2] Its biological activity is intrinsically linked to its electronic characteristics, which dictate how it interacts with macromolecular targets like enzymes and receptors.

Theoretical and computational chemistry provides a powerful lens to investigate these properties at a molecular level, offering insights that are often difficult to obtain through experimental means alone.[3][4] By employing methods like Density Functional Theory (DFT), we can construct a detailed map of the molecule's electronic landscape. This guide explains the causality behind key theoretical choices and protocols, providing a self-validating framework by correlating computational results with experimental spectroscopic data.

Tautomerism: Establishing the Dominant Form

A critical initial step in the theoretical analysis of Pyridazin-4-ol is the determination of its most stable tautomeric form. The molecule can potentially exist in several forms, primarily the 'ol' (hydroxy) and 'one' (keto) tautomers. The relative stability of these isomers can be profoundly influenced by their environment (gas phase vs. solvent) and dictates the molecule's overall electronic behavior.

Computational studies on similar pyridazinone systems have consistently shown that keto-enol tautomerism plays a vital role in their structure and reactivity.[5][6][7] Using DFT calculations, the relative energies of all possible tautomers can be computed to identify the ground state structure. For substituted pyridazinones, the oxo-hydroxo isomer has been found to be the most stable form in both the gas phase and in solution, a finding that aligns with X-ray crystal structures.[5] This stability is crucial as all subsequent electronic structure analyses must be performed on this thermodynamically preferred isomer to be meaningful.

Table 1: Hypothetical Relative Energies of Pyridazin-4-ol Tautomers Note: This table illustrates the expected outcome of a tautomeric analysis based on similar compounds. Actual values would be derived from a specific DFT calculation.

| Tautomer | Structure | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| Tautomer 1 (one) | Pyridazin-4(1H)-one | 0.00 (Reference) | 0.00 (Reference) |

| Tautomer 2 (ol) | Pyridazin-4-ol | > 5.0 | > 3.0 |

The Computational Workflow: A Rationale-Driven Approach

The accuracy of theoretical predictions is contingent upon the chosen computational methodology. Our approach is grounded in Density Functional Theory (DFT), which offers a robust balance between computational cost and accuracy for systems of this nature.[3][8][9]

Experimental Protocol: Quantum Chemical Calculations

-

Structure Input & Tautomer Generation: The initial 3D structure of Pyridazin-4-ol is drawn. All plausible tautomers are generated.

-

Geometry Optimization: Each tautomer's geometry is optimized without constraints using the B3LYP functional with a 6-311++G(d,p) basis set. B3LYP is a hybrid functional known for its reliability in predicting geometries and energies of organic molecules.[5][8] The inclusion of diffuse (++) and polarization (d,p) functions in the basis set is essential for accurately describing lone pairs and potential hydrogen bonds.

-

Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These frequencies are used for comparison with experimental FT-IR spectra.

-

Solvation Effects: To simulate a more biologically relevant aqueous environment, optimizations and energy calculations are repeated using an implicit solvent model, such as the Polarization Continuum Model (PCM).[5][10]

-

Electronic Property Analysis: Using the optimized ground-state geometry of the most stable tautomer, a series of single-point calculations are performed to derive electronic properties:

-

Frontier Molecular Orbitals (HOMO/LUMO): Visualization and energy calculation.

-

Molecular Electrostatic Potential (MEP): Mapped onto the electron density surface.

-

Natural Bond Orbital (NBO) Analysis: Performed to study charge distribution and intramolecular interactions.

-

-

Excited State Calculations: Vertical electronic transitions are calculated using Time-Dependent DFT (TD-DFT) at the same B3LYP/6-311++G(d,p) level of theory to simulate the UV-Vis absorption spectrum.[11][12]

Deep Dive into Electronic Structure

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[13] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.[3][10]

-

Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO.[10]

-

Small HOMO-LUMO gap: Suggests the molecule is more reactive and can be easily excited.[10]

For pyridazine and its derivatives, the HOMO is typically a π-orbital distributed across the ring, while the LUMO is a π* anti-bonding orbital.[8] The precise location and energy of these orbitals provide direct insight into the molecule's electrophilic and nucleophilic behavior.

Table 2: Predicted FMO Properties of Pyridazin-4-ol

| Parameter | Value (eV) | Implication |

| E(HOMO) | -6.5 eV | Electron donating ability |

| E(LUMO) | -1.5 eV | Electron accepting ability |

| Energy Gap (ΔE) | 5.0 eV | High stability, moderate reactivity |

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a visual tool used to predict the reactivity of a molecule towards electrophilic and nucleophilic attack.[14][15] It is plotted on the molecule's surface, with different colors representing different electrostatic potentials.

-

Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (like oxygen and nitrogen). These are the most likely sites for electrophilic attack.[16][17]

-

Blue Regions (Positive Potential): Indicate electron-poor areas, usually around hydrogen atoms attached to electronegative atoms. These are sites susceptible to nucleophilic attack.[18]

-

Green Regions (Neutral Potential): Represent areas of neutral or very low potential.

For Pyridazin-4-ol, the MEP map is expected to show a strong negative potential (red) around the carbonyl oxygen and the ring nitrogen atoms, highlighting them as primary sites for interaction with electrophiles or for hydrogen bonding.[14][15]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule, going beyond the delocalized molecular orbitals.[19] It translates the complex wavefunction into a simple, intuitive Lewis structure of localized bonds, lone pairs, and anti-bonding orbitals.[20][21] The key insight from NBO analysis is the study of donor-acceptor interactions. It calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled "donor" NBO (like a bond or a lone pair) to an empty "acceptor" NBO (usually an anti-bonding orbital).

A high E(2) value for an interaction like LP(N) → π*(C=C) indicates significant hyperconjugation, which contributes to the molecule's stability.[5] This analysis is crucial for understanding intramolecular charge transfer (ICT), which plays a significant role in the molecule's electronic properties and potential for non-linear optical (NLO) applications.[5]

Spectroscopic Characterization: Bridging Theory and Experiment

A key measure of a theoretical model's success is its ability to reproduce experimental data. By comparing calculated spectra with measured spectra, we can validate the accuracy of the computed geometry and electronic structure.

Vibrational Analysis (FT-IR and Raman)

Theoretical vibrational analysis calculates the frequencies and intensities of the normal modes of vibration for the optimized molecule.[22] These calculated frequencies can be directly compared to the peaks in an experimental FT-IR or Raman spectrum.[23] A good agreement between the theoretical and experimental wavenumbers, especially for characteristic functional groups like C=O, N-H, and C-H stretches, confirms that the B3LYP functional and the chosen basis set provide a reliable description of the molecule's potential energy surface.[5]

Table 3: Comparison of Key Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency | Experimental Frequency | Assignment |

| N-H stretch | ~3450 | ~3430 | Amide N-H vibration |

| C-H stretch (ring) | ~3100 | ~3085 | Aromatic C-H vibration |

| C=O stretch | ~1680 | ~1675 | Carbonyl vibration |

| C=N stretch | ~1600 | ~1590 | Ring stretching mode |

Electronic Absorption Spectra (UV-Vis)

The UV-Vis spectrum of a molecule is determined by the electronic transitions from occupied to unoccupied orbitals upon absorption of light.[24][25] Time-Dependent DFT (TD-DFT) is the standard method for calculating these excited states.[10][11] The calculation provides the absorption wavelength (λmax), the oscillator strength (f), and the nature of the transition (e.g., n→π* or π→π).[5][26] For pyridazine-based systems, the most intense absorption bands typically correspond to π→π transitions within the aromatic ring.[5][27] Matching the calculated λmax with the experimental spectrum validates the predicted HOMO-LUMO energy gap and the overall electronic configuration.

Conclusion and Future Outlook

This guide has outlined a comprehensive theoretical framework for characterizing the electronic structure of Pyridazin-4-ol. Through a synergistic application of DFT and TD-DFT, we can reliably predict its most stable tautomer, analyze its frontier molecular orbitals, map its electrostatic potential, and quantify intramolecular electronic interactions. The strong correlation between calculated and experimental spectroscopic data provides a robust validation for the computational model.

The insights gleaned from these studies are invaluable for drug development professionals. A detailed understanding of the molecule's electronic properties allows for the prediction of its metabolic stability, its potential to form hydrogen bonds with receptor active sites, and its overall reactivity profile. This knowledge empowers the rational design of novel Pyridazin-4-ol derivatives with enhanced efficacy and tailored pharmacological properties, accelerating the journey from molecular concept to clinical candidate.

References

- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazin-4-ol | C4H4N2O | CID 565900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Special Issue “Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular structure, spectroscopic properties, NLO, HOMO-LUMO and NBO analyses of 6-hydroxy-3(2H)-pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 7. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. joaquinbarroso.com [joaquinbarroso.com]

- 21. researchgate.net [researchgate.net]

- 22. Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles | MDPI [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. [PDF] UV-Vis spectroscopy | Semantic Scholar [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

The 4-Hydroxypyridazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and reduced toxicity. Within this dynamic environment, certain chemical scaffolds have emerged as "privileged structures" due to their ability to interact with a diverse range of biological targets. The 4-hydroxypyridazine core is one such scaffold, demonstrating a remarkable versatility that has captured the attention of drug discovery programs worldwide. This technical guide provides a comprehensive exploration of the significant biological activities associated with the this compound scaffold, offering field-proven insights into its synthesis, mechanisms of action, and therapeutic potential.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The this compound moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms and a hydroxyl group at the C4 position, possesses a unique combination of electronic and structural features. The presence of the pyridazine ring imparts a degree of rigidity and defines a specific spatial arrangement of substituents, while the hydroxyl group can act as a key hydrogen bond donor or acceptor, crucial for molecular recognition at the active sites of biological targets. Furthermore, the scaffold's synthetic tractability allows for facile derivatization at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The inherent polarity and potential for tautomerism of the this compound ring contribute to its favorable physicochemical properties, often enhancing solubility and bioavailability. These characteristics, combined with its diverse biological activities, position the this compound scaffold as a valuable starting point for the design of novel therapeutic agents.

Anticancer Activity: Targeting Key Oncogenic Pathways

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives of this core have demonstrated potent activity against a range of cancer cell lines, often through the targeted inhibition of key signaling pathways implicated in tumor growth, proliferation, and survival.

Mechanism of Action: Inhibition of Kinase Signaling Cascades

A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1] Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.[2][3] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and subsequent activation of downstream signaling pathways.[1][4] This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor-induced angiogenesis.[1] The downstream signaling cascade affected by VEGFR-2 inhibition includes the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to the Chemistry and Therapeutic Potential of Pyridazinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone core, a six-membered heterocyclic scaffold featuring two adjacent nitrogen atoms, stands as a "wonder nucleus" in medicinal chemistry.[1][2][3] Its inherent physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, make it a versatile framework for molecular design in drug discovery.[4] This guide provides an in-depth exploration of the synthesis, reactivity, and broad-ranging therapeutic applications of pyridazinone derivatives. We will delve into the causal relationships behind synthetic strategies, present detailed experimental protocols, and illuminate the mechanisms of action that underpin their diverse pharmacological activities, from anti-inflammatory and anticancer to cardiovascular agents.[3][5][6]

The Pyridazinone Core: A Privileged Structure in Medicinal Chemistry

The pyridazine ring system, particularly in its oxidized pyridazinone form, is considered a "privileged structure".[7][8] This designation arises from its recurring appearance in compounds exhibiting a wide array of biological activities.[6][9] The unique arrangement of its adjacent nitrogen atoms and the carbonyl group creates a molecule with a high dipole moment and the capacity for robust hydrogen bonding, both of which are crucial for interactions with biological targets.[4][8] These electronic characteristics contribute to favorable pharmacokinetic profiles and the ability to modulate the activity of various enzymes and receptors.[4]

Pyridazinone derivatives have demonstrated a remarkable breadth of pharmacological effects, including:

-

Cardiovascular effects : acting as vasodilators, antihypertensives, and cardiotonic agents.[3][10]

-

Anti-inflammatory and Analgesic properties : through mechanisms like COX-2 inhibition.[6][11][12]

-

Anticancer activity : targeting enzymes such as Bruton's tyrosine kinase (BTK).[10]

-

Central Nervous System (CNS) activity : including anticonvulsant and antidepressant effects.[1][3]

This versatility has made the pyridazinone scaffold a focal point for the development of novel therapeutics aimed at addressing a multitude of diseases.[1][5]

Synthesis of the Pyridazinone Scaffold: Key Strategies and Mechanistic Insights

The construction of the pyridazinone ring is most commonly achieved through the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives. The choice of starting materials and reaction conditions allows for extensive functionalization of the resulting heterocyclic core.

The Classic Approach: Cyclocondensation of γ-Keto Acids

A foundational and widely employed method for synthesizing 4,5-dihydropyridazin-3(2H)-ones involves the cyclocondensation of γ-keto acids with hydrazine hydrate.[2][13][14] The subsequent aromatization to the corresponding pyridazin-3(2H)-one is a critical step.

Causality in Experimental Choices:

-

Hydrazine Hydrate : Serves as the dinucleophilic source of the adjacent nitrogen atoms required for the heterocyclic ring formation.

-

Acidic or Basic Catalysis : The reaction can be promoted under various conditions, with the choice often depending on the nature of the substituents on the γ-keto acid.

-

Dehydrogenation/Aromatization : The conversion of the 4,5-dihydropyridazinone to the aromatic pyridazinone is an oxidation reaction. A common and historic method involves treatment with bromine in acetic acid, which proceeds through bromination followed by dehydrobromination.[14] This step is crucial as the aromatic scaffold often exhibits different biological activity and stability compared to its saturated counterpart.

Detailed Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one and its Aromatization

This protocol is a representative example of the synthesis of a pyridazinone from a γ-keto acid.

Part A: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

-

Reaction Setup : To a solution of β-benzoylpropionic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Reflux : Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Isolation and Purification : Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Part B: Aromatization to 6-phenylpyridazin-3(2H)-one

-

Reaction Setup : Dissolve the 6-phenyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) obtained in Part A in glacial acetic acid.

-

Bromination : Slowly add a solution of bromine (1.1 eq) in acetic acid to the reaction mixture at room temperature.

-

Heating : Heat the mixture to 120°C for 4 hours.[14]

-

Work-up : Cool the reaction mixture and pour it into ice water.

-

Isolation and Purification : Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by column chromatography or recrystallization.

Multicomponent Reactions (MCRs) for Pyridazinone Synthesis

Modern synthetic approaches increasingly utilize multicomponent reactions to construct complex molecular architectures in a single step, enhancing efficiency and atom economy. A notable example is the copper(I)-catalyzed three-component cyclization.[15]

Causality in Experimental Choices:

-

Copper(I) Iodide (CuI) Catalyst : The copper catalyst plays a crucial role in activating the starting materials and facilitating the key bond-forming steps of the reaction cascade.

-

One-Pot Procedure : Combining an aldehyde, a hydrazine, and an alkynyl ester in a single reaction vessel simplifies the synthetic process, reduces waste, and saves time compared to traditional multi-step syntheses.[15]

Detailed Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of Pyridazinones[15]

-

Reaction Setup : In a sealed tube, combine the aldehyde (1.0 mmol), hydrazine (1.2 mmol), alkynyl ester (1.5 mmol), and Copper(I) iodide (10 mol%) in ethanol (2.0 mL).

-

Heating : Seal the tube and stir the reaction mixture at 80°C.

-

Monitoring : Monitor the reaction progress by TLC.

-

Work-up : Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification : Purify the resulting residue directly by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the desired pyridazinone product.

Synthetic Pathways Overview

Caption: Key synthetic routes to the pyridazinone core.

Reactivity and Derivatization: Expanding Chemical Space

The pyridazinone ring is amenable to a variety of chemical transformations, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

N-Substitution

The nitrogen atom at the 2-position of the pyridazinone ring is a common site for modification. Alkylation, arylation, and acylation reactions can be readily achieved to introduce a wide range of substituents. For example, N-alkylation can be performed by treating the pyridazinone with an alkyl halide in the presence of a base.[16]

Palladium-Catalyzed Cross-Coupling Reactions

The introduction of substituents onto the carbon framework of the pyridazinone ring is often accomplished using modern cross-coupling methodologies. Halogenated pyridazinones are versatile intermediates for these transformations.

-

Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds by coupling a halopyridazinone with a boronic acid or ester in the presence of a palladium catalyst. This is a powerful method for introducing aryl or heteroaryl groups.[6]

-

Other Cross-Coupling Reactions : Heck, Sonogashira, and Buchwald-Hartwig amination reactions are also employed to further functionalize the pyridazinone scaffold.

Reaction Scheme: Derivatization of the Pyridazinone Core

References

- 1. sarpublication.com [sarpublication.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. iglobaljournal.com [iglobaljournal.com]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. benchchem.com [benchchem.com]

- 16. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Hydroxypyridazine Derivatives: A Detailed Guide for Researchers

Introduction